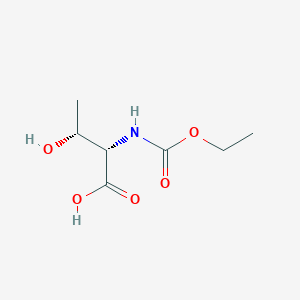
N-Carbethoxy-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbethoxy-L-threonine is a chemical compound with the molecular formula C7H13NO5 It is a derivative of the amino acid L-threonine, where the amino group is protected by a carbethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbethoxy-L-threonine can be synthesized through the esterification of L-threonine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Carbethoxy-L-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a keto group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The carbethoxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the carbethoxy group.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted threonine derivatives.
Scientific Research Applications
N-Carbethoxy-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor in the study of metabolic pathways involving threonine.
Medicine: It is investigated for its potential role in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Carbethoxy-L-threonine involves its interaction with various enzymes and proteins. The carbethoxy group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions. The compound can also act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
N-Carbobenzoxy-L-threonine: Another protected form of L-threonine with a carbobenzoxy group instead of a carbethoxy group.
N-Carbobenzyloxy-L-serine: A similar compound where the amino acid serine is protected by a carbobenzyloxy group.
Comparison:
Uniqueness: N-Carbethoxy-L-threonine is unique due to its specific protecting group, which offers different reactivity and stability compared to other protected amino acids.
Applications: While similar compounds are used in peptide synthesis, this compound is preferred in certain reactions due to its specific reactivity profile.
Properties
CAS No. |
5700-76-5 |
|---|---|
Molecular Formula |
C7H13NO5 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2S,3R)-2-(ethoxycarbonylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h4-5,9H,3H2,1-2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
ODFFINFBELYMDT-UHNVWZDZSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


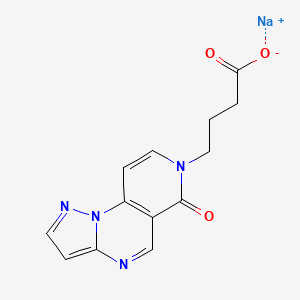
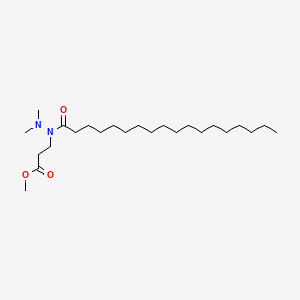
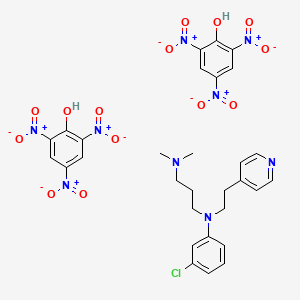

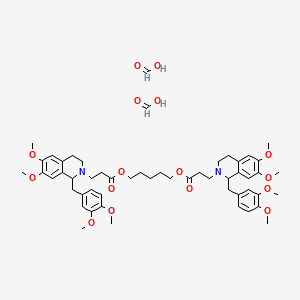
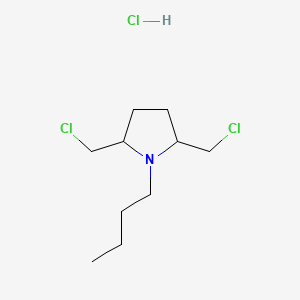
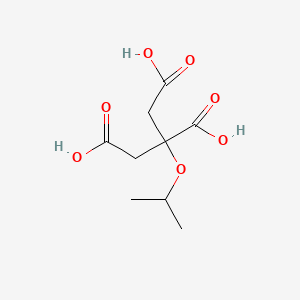
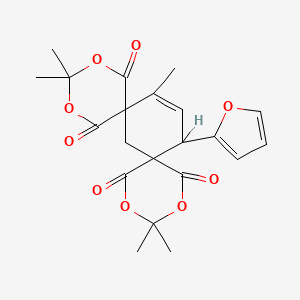
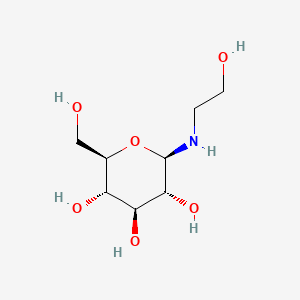
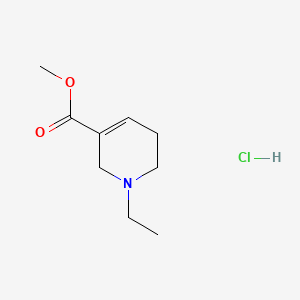
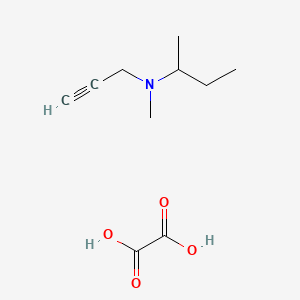
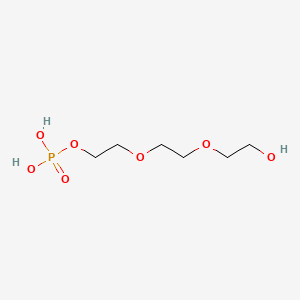
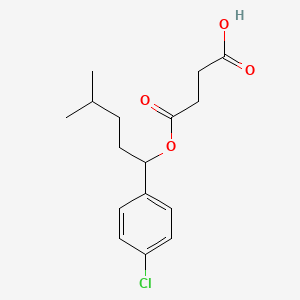
![(E)-but-2-enedioic acid;3-[4-[3-(dimethylamino)-1-phenylpropyl]piperazin-1-yl]propan-1-ol](/img/structure/B15185643.png)
